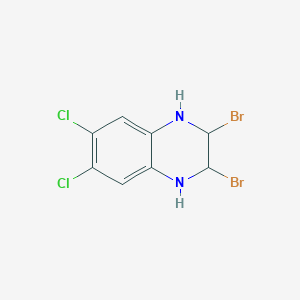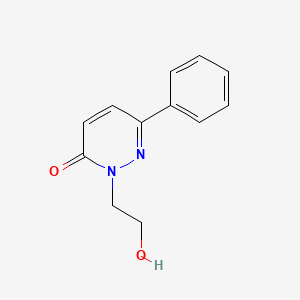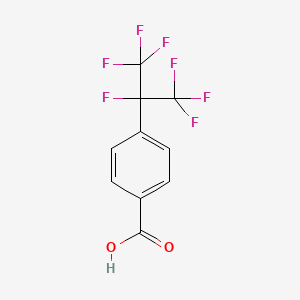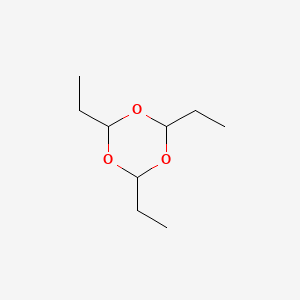![molecular formula C6H10Cl2O3S B3050214 Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- CAS No. 24352-85-0](/img/structure/B3050214.png)
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-
Overview
Description
Synthesis Analysis
The synthesis of Boc-Cl involves the reaction of butanoic acid with thionyl chloride (SOCl₂) . This process results in the formation of butanoyl chloride , which subsequently reacts with 2-chloroethanesulfonic acid to yield the final product, 4-[(2-chloroethyl)sulfonyl]-butanoyl chloride .
Molecular Structure Analysis
The molecular formula of Boc-Cl is C₆H₁₀Cl₂O₃S , and its molecular weight is 233.11 g/mol . The structure consists of a butanoyl group (C₄H₇O) attached to a sulfonate group (SO₂Cl) via a chloroethyl linker. The chlorine atoms provide reactivity and functionalization sites .
Scientific Research Applications
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reaction, using ionic liquids as unconventional reaction media and Lewis acid catalysts, can be employed for the sulfonylation of benzene and substituted benzenes with sulfonyl chlorides, leading to almost quantitative yields of diaryl sulfones under ambient conditions. This method highlights the enhanced reactivity and selectivity of substrates in ionic liquid media, potentially applicable for compounds similar to "Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-" (Nara, Harjani, & Salunkhe, 2001).
Synthesis of β-Ketosulfones
β-Ketosulfones can be synthesized through a one-pot green strategy using sulfonyl chlorides as sulfur sources to react with aromatic alkenes, which could include derivatives of "Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-" for introducing sulfone functionality into organic molecules (Xia et al., 2016).
Synthesis of Sulfonyl Chlorides
A variety of S-alkylisothiourea salts can be converted into corresponding sulfonyl chlorides through tert-butyl chlorite mediated oxidative chlorination, providing a pathway for synthesizing derivatives of "Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-" under neutral conditions that preserve sensitive functional groups (Qiu & Wang, 2015).
Chlorination and Sulfonylation Reactions
The synthesis of sulfonyl chlorides, like "Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-," can be achieved through the chlorination of hydroxyalkanesulfinates in a nonpolar medium, providing insights into the preparation of hydroxyalkanesulfonyl chlorides with potential applications in various chemical syntheses (King & Rathore, 1987).
Functional Aromatic Multisulfonyl Chlorides
The development of functional aromatic multisulfonyl chlorides through oxidative chlorination highlights the versatility of sulfonyl chlorides in synthesizing complex organic molecules, potentially including "Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-" based derivatives for advanced material and chemical research (Percec et al., 2001).
properties
IUPAC Name |
4-(2-chloroethylsulfonyl)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABPZGKYAAVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CS(=O)(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621514 | |
| Record name | 4-(2-Chloroethanesulfonyl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24352-85-0 | |
| Record name | 4-(2-Chloroethanesulfonyl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



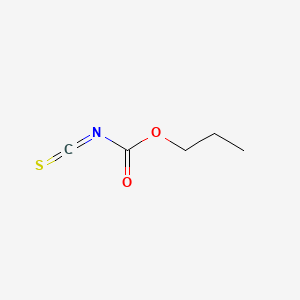
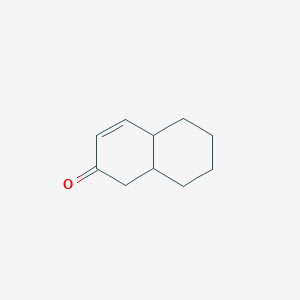
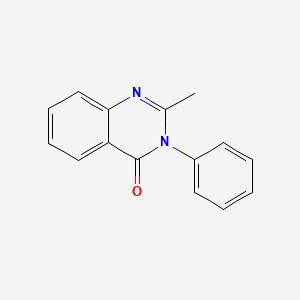
amino}benzoate](/img/structure/B3050137.png)
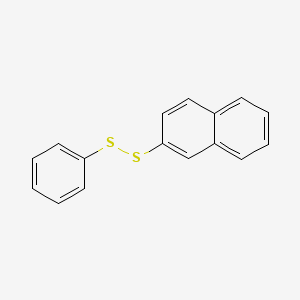
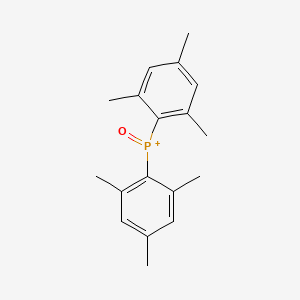
![Benzimidazo[1,2-c]quinazoline](/img/structure/B3050141.png)
